1-(2,6-Bis(methylthio)phenyl)propan-2-one
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Overview
Description
1-(2,6-Bis(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H14OS2. It is characterized by the presence of two methylthio groups attached to a phenyl ring, which is further connected to a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(methylthio)phenyl)propan-2-one typically involves the reaction of 2,6-dimethylthiophenol with propan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Bis(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,6-Bis(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The methylthio groups and the carbonyl moiety play crucial roles in its reactivity and interactions with biological molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylthio)phenyl)propan-2-one
- 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
- 1-(6-Methyl-2-piperidyl)propan-2-one
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
Molecular Formula |
C11H14OS2 |
---|---|
Molecular Weight |
226.4 g/mol |
IUPAC Name |
1-[2,6-bis(methylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H14OS2/c1-8(12)7-9-10(13-2)5-4-6-11(9)14-3/h4-6H,7H2,1-3H3 |
InChI Key |
NPPVPFHUNJOIQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1SC)SC |
Origin of Product |
United States |
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